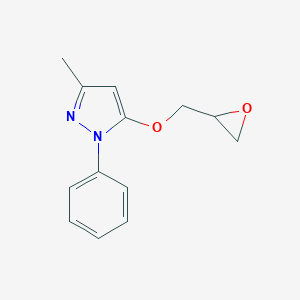
3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole: is an organic compound that features a pyrazole ring substituted with a phenyl group, a methyl group, and an epoxypropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole typically involves the reaction of 3-methyl-1-phenylpyrazole with an epoxide-containing reagent. One common method is the reaction of 3-methyl-1-phenylpyrazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate chlorohydrin, which then undergoes intramolecular cyclization to form the epoxypropoxy group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The epoxy group in 3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction of the epoxy group can lead to the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the epoxy group, where nucleophiles such as amines or thiols can open the epoxide ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole is used as a building block in organic synthesis
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development. It can be used as a scaffold for designing molecules with potential biological activity, such as enzyme inhibitors or receptor modulators.
Industry: In materials science, this compound can be used in the formulation of epoxy resins and coatings. Its ability to undergo polymerization reactions makes it useful in creating durable and chemically resistant materials.
Wirkmechanismus
The mechanism of action of 3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, leading to inhibition or modulation of their activity. The epoxy group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function.
Vergleich Mit ähnlichen Verbindungen
4,4’-Bis(2,3-epoxypropoxy)-3,3’,5,5’-tetramethylbiphenyl: This compound also contains epoxy groups and is used in similar applications, such as in the formulation of epoxy resins.
[3-(2,3-Epoxypropoxy)propyl]trimethoxysilane: Another epoxy-containing compound used as an adhesion promoter in various industrial applications.
Uniqueness: 3-Methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties and potential biological activity. The combination of the epoxy group with the pyrazole ring makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
15083-41-7 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
3-methyl-5-(oxiran-2-ylmethoxy)-1-phenylpyrazole |
InChI |
InChI=1S/C13H14N2O2/c1-10-7-13(17-9-12-8-16-12)15(14-10)11-5-3-2-4-6-11/h2-7,12H,8-9H2,1H3 |
InChI-Schlüssel |
HFIKTDAWTDZAEU-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
Kanonische SMILES |
CC1=NN(C(=C1)OCC2CO2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















